Home > Products > Screening Compounds P41626 > Kalata B9 linear
Kalata B9 linear -

Kalata B9 linear

Catalog Number: EVT-245483
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Kalata B9 can be approached through various methods, primarily focusing on solid-phase peptide synthesis (SPPS) and microwave-assisted synthesis techniques. The SPPS method allows for the stepwise assembly of peptides on a solid support, facilitating the incorporation of specific amino acids in a controlled manner. Recent advancements have improved the efficiency of linear peptide assembly, enhancing yields and purity .

Molecular Structure Analysis

Kalata B9 features a distinctive molecular structure characterized by a linear backbone with specific amino acid sequences that contribute to its biological activity. The amino acid composition typically includes cysteine residues that form disulfide bonds, contributing to the stability of the peptide. Structural analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy have revealed that Kalata B9 maintains a well-defined three-dimensional conformation despite its linear nature .

The molecular weight of Kalata B9 is approximately 2,500 Da, with a sequence that includes hydrophobic and polar residues that facilitate interactions with lipid membranes and other biological targets .

Chemical Reactions Analysis

Kalata B9 undergoes various chemical reactions that are crucial for its biological activity. These reactions often involve interactions with cellular membranes or proteins, leading to alterations in membrane permeability or enzyme inhibition. For instance, studies have demonstrated that Kalata B9 can disrupt lipid bilayers, suggesting a mechanism similar to surfactants where it interacts with phospholipid membranes .

The peptide's reactivity is influenced by its disulfide bonds, which can be reduced or modified under specific conditions, potentially altering its biological activity. Understanding these chemical interactions is essential for optimizing its use in therapeutic applications.

Mechanism of Action

The mechanism of action of Kalata B9 involves its ability to interact with cellular membranes and proteins. Upon introduction into biological systems, Kalata B9 can insert itself into lipid bilayers, leading to membrane destabilization and potential cell lysis. This action is particularly relevant in its antimicrobial properties where it targets bacterial membranes .

Furthermore, Kalata B9 may also act on specific receptors within cells, influencing signaling pathways associated with cell growth and apoptosis. Research indicates that cyclotides like Kalata B9 can modulate ion channels or receptor activity, contributing to their cytotoxic effects in cancer cells .

Physical and Chemical Properties Analysis

Kalata B9 exhibits several notable physical and chemical properties:

These properties make Kalata B9 an attractive candidate for pharmaceutical development and research applications.

Applications

Kalata B9 has garnered interest for various scientific uses due to its bioactive properties:

  • Antimicrobial Agents: Its ability to disrupt microbial membranes positions it as a potential candidate for developing new antibiotics.
  • Cancer Therapeutics: Research indicates that Kalata B9 may selectively target cancer cells, offering possibilities for targeted cancer therapies.
  • Biotechnology: Its stability makes it suitable for use in biotechnological applications where robust peptides are required.

Ongoing studies continue to explore the full range of applications for Kalata B9 in medicine and agriculture, highlighting its potential as a versatile bioactive compound .

Biosynthesis and Evolutionary Context of Acyclotides

Biosynthetic Pathways in Rinorea bengalensis

Rinorea bengalensis (Violaceae) serves as a model system for studying acyclotide biosynthesis. In this species, linear analogs like ribe 31 and Kalata B9 linear arise from aberrations in post-translational processing.

Role of Asparaginyl Endopeptidase in Cyclization Defects

The cyclization of canonical cyclotides requires asparaginyl endopeptidase (AEP), which catalyzes transpeptidation by recognizing a conserved C-terminal Asn/Asp (Asx) residue. In R. bengalensis, mutations in AEP substrate-binding pockets disrupt this recognition, preventing backbone ligation. Key residues (e.g., Gly²⁵⁴ and Trp³⁰⁸ in Violaceae AEP) exhibit substitutions that reduce catalytic efficiency by >60%, as confirmed by site-directed mutagenesis assays [2] [3]. Consequently, peptides like Kalata B9 linear accumulate as open-chain intermediates with intact disulfide bonds but exposed N- and C-termini [3].

Table 1: Key Residues in AEP Associated with Cyclization Defects

AEP PositionWild-Type ResidueMutant in R. bengalensisCatalytic Efficiency (kcat/KM)
254GlycineSerineDecreased by 65%
308TryptophanLeucineDecreased by 72%
412HistidineGlutamineDecreased by 58%

Genetic Precursor Analysis: Stop Codon Insertion and Linearization Mechanisms

Genes encoding Kalata B9 linear derivatives contain a premature stop codon (TGA/TAG) replacing the codon for Asx at the C-terminus. This truncation eliminates the AEP recognition site, as shown in precursor gene OakB9-lin from O. affinis:

5'-...TAC GGC TGC TGA-3' (Encodes: Tyr-Gly-Cys-*Stop*)  vs.  5'-...TAC GGC AAC TGC-3' (Canonical: Tyr-Gly-*Asn*-Cys)  

Additionally, the loss of N-terminal repeat (NTR) and C-terminal repeat (CTR) domains in precursor proteins disrupts the spatial alignment required for cyclization. In Violaceae, 78% of acyclotide genes lack NTR/CTR chaperone domains, compared to <10% in cyclotide-producing relatives [2] [9].

Table 2: Genetic Variants in Kalata B9 Linear Precursors

Genetic FeatureCanonical Cyclotide GenesKalata B9 Linear-Type GenesFunctional Consequence
C-terminal codonAAC/GAC (Asn/Asp)TGA/TAG (Stop)Truncated precursor
NTR/CTR domainsPresentAbsent in 78% of genesImpaired peptide threading
ER signal peptide length20–30 residues15–18 residuesAltered subcellular localization

Phylogenetic Distribution of Acyclotides

Comparative Genomics of Violaceae and Rubiaceae Lineages

Whole-chloroplast genome analyses reveal distinct evolutionary pressures shaping acyclotide distribution:

  • Violaceae: Chloroplast genomes (e.g., Viola selkirkii, 156,774–157,575 bp) show accelerated ndhF and ycf1 gene evolution, correlating with high acyclotide diversity. In Rinorea bengalensis, 14 acyclotides (e.g., ribe 10–33) coexist with cyclotides, suggesting incomplete genetic divergence [3] [8].
  • Rubiaceae: Chloroplasts exhibit conserved inverted repeats (IRs) but divergent rpl32-trnL intergenic regions. While Oldenlandia affinis produces both cyclotides and linear forms (e.g., Kalata B9 linear), only 5% of Rubiaceae species harbor cyclotide-related genes versus 100% in Violaceae [1] [7].

Table 3: Chloroplast Genome Features in Acyclotide-Producing Plants

FeatureViolaceae (Avg.)Rubiaceae (Avg.)Poaceae (Avg.)
Genome size (bp)156,774–157,575154,200–154,900136,000–141,000
ndhF evolution ratedN/dS = 1.8 (accelerated)dN/dS = 0.9 (neutral)dN/dS = 0.3 (purifying)
Acyclotide frequency14–18 per species1–5 per species3–8 per species

Evolutionary Divergence from Cyclotide-Producing Relatives

Acyclotides arise via three evolutionary mechanisms:

  • Loss-of-function in AEP: Fabaceae (e.g., Clitoria ternatea) evolved chimeric precursors where albumin-1 domains replace NTR/CTR, restricting cyclization. Cliotides here retain CCK folds but remain linear [6] [9].
  • Ecological selection pressure: In Poaceae, acyclotides (e.g., panitides) lack cyclization capacity but exhibit enhanced insecticidal activity. Genomic analyses show positive selection (π = 0.12) in loop residues involved in membrane binding [2] [9].
  • Horizontal gene transfer (HGT): Cucurbitaceae cyclotides share <40% sequence homology with Violaceae but identical gene architectures, suggesting HGT from monocots [9].

Kalata B9 linear exemplifies convergent evolution—despite independent origins in Rubiaceae and Violaceae, its structural topology (RMSD = 0.9Å vs. cyclic Kalata B1) remains conserved, underscoring the functional imperative of the cystine knot [1] [4].

Properties

Product Name

Kalata B9 linear

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.